molecular formula C24H17ClN2O2S B11080391 (2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile

Cat. No.: B11080391
M. Wt: 432.9 g/mol
InChI Key: QQEJWROQUBUXGZ-LDADJPATSA-N
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Description

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzothiazole moiety, a chlorobenzyl ether group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Etherification: The 2-chlorobenzyl group is introduced via a nucleophilic substitution reaction with the hydroxyl group of the phenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine or an aldehyde.

    Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a carboxylic acid, while reduction of the nitrile group can yield an amine.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its benzothiazole moiety is known for its biological activity, and derivatives of this compound could be explored for their potential as therapeutic agents.

Industry

In industry, this compound can be used in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-yl)-2-phenylethene: Similar structure but lacks the chlorobenzyl ether and methoxy groups.

    2-(2-Chlorobenzylthio)-1,3-benzothiazole: Contains a benzothiazole and chlorobenzyl group but differs in the linkage and additional functional groups.

    4-Methoxyphenylacetonitrile: Contains the methoxyphenyl and nitrile groups but lacks the benzothiazole moiety.

Uniqueness

(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]prop-2-enenitrile

InChI

InChI=1S/C24H17ClN2O2S/c1-28-21-11-10-16(13-22(21)29-15-17-6-2-3-7-19(17)25)12-18(14-26)24-27-20-8-4-5-9-23(20)30-24/h2-13H,15H2,1H3/b18-12+

InChI Key

QQEJWROQUBUXGZ-LDADJPATSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4Cl

Origin of Product

United States

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